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molecular formula C9H10N2O2 B011474 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-43-9

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B011474
M. Wt: 178.19 g/mol
InChI Key: QXLKSGOSLHFMIU-UHFFFAOYSA-N
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Patent
US08372865B2

Procedure details

Fe powder (4.1 g, 73.20 mmol) was added to a solution of 4-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one (3.0 g, 14.42 mmol) in EtOH (100 ml) and water (50 ml). The mixture was stirred at 60° C. vigorously with a mechanic stirrer for 18 hours, then filtered through a celite cake. The filtrate was concentrated under reduced pressure to give 2.50 g of 6-amino-4-methyl-4H-benzo[1,4]oxazin-3-one as a solid, 98%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:6]=2[O:5][CH2:4][C:3]1=[O:15]>CCO.O.[Fe]>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]2[O:5][CH2:4][C:3](=[O:15])[N:2]([CH3:1])[C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1C(COC2=C1C=C(C=C2)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. vigorously with a mechanic stirrer for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite cake
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(CO2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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